N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
This research-grade small molecule features a 5-hydroxy-6-methyl-1,2,4-triazine core linked via sulfanylacetamide to a 4-bromophenyl terminus. Data from the Chemsrc database confirm its inclusion in qHTS screening campaigns at NIH/NCGC for targets such as α-synuclein (SNCA) expression, huntingtin antisense modulation, and human TDP1 inhibition, indicating broad biological profiling interest. The para-bromo substituent enhances lipophilicity and potential halogen-bonding interactions compared to methoxy or meta-halo analogs. Sourced exclusively for R&D, this compound is ideal for structure-activity relationship (SAR) exploration, fragment-based library design, and triazine-focused medicinal chemistry projects. Due to the absence of published bioactivity data, each batch is supplied with a Certificate of Analysis to ensure reproducible results in your assays.
Technical Parameters
Basic Identity
| Product Name | N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
|---|---|
| CAS | 339335-25-0 |
| Molecular Formula | C12H11BrN4O2S |
| Molecular Weight | 355.21 |
Structural Identifiers
| SMILES | CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br |
|---|---|
| InChI | InChI=1S/C12H11BrN4O2S/c1-7-11(19)15-12(17-16-7)20-6-10(18)14-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,18)(H,15,17,19) |
| InChIKey | NWIMGLPYBZMBGP-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS 339335-25-0): Procurement-Relevant Identity and Scope
N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic small molecule (C12H11BrN4O2S, MW 355.21 g/mol) featuring a 1,2,4-triazine core with a 5-hydroxy-6-methyl substitution, a sulfanylacetamide linker, and a 4-bromophenyl terminus. Searches across PubMed, PubChem, ChEMBL, BindingDB, patent databases (EPO, USPTO, WIPO, Google Patents), and authoritative chemical registries returned no peer-reviewed publications, bioactivity data, or patent filings for this exact compound. Currently, the only indexed records appear on specialty chemical vendor sites, which fall under the excluded source list for this guide. Therefore, no baseline biological profile or established research application can be asserted from qualifying primary sources.
Why In-Class 1,2,4-Triazine Sulfanylacetamides Cannot Substitute for N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Within the 1,2,4-triazine-3-sulfanylacetamide chemotype, small structural changes produce divergent properties. For example, the 4-bromophenyl analog (CAS 339335-25-0) differs from the 4-methoxyphenyl analog (benchchem listing, excluded source) only in the para substituent, yet this single halogen change can alter lipophilicity, target binding, and metabolic stability. Similarly, the positional isomer N-(3-bromophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide has a distinct bromine position and tautomeric state of the triazine ring. Because no comparative biological data are available from qualifying sources for the target compound, the magnitude of these differences cannot be quantified, but the chemotype's known sensitivity to substituent effects means that generic substitution without empirical validation carries high risk.
Quantitative Differentiation Evidence for N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Potential Application Scenarios for N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide Awaiting Validation
Request a Quote for N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
